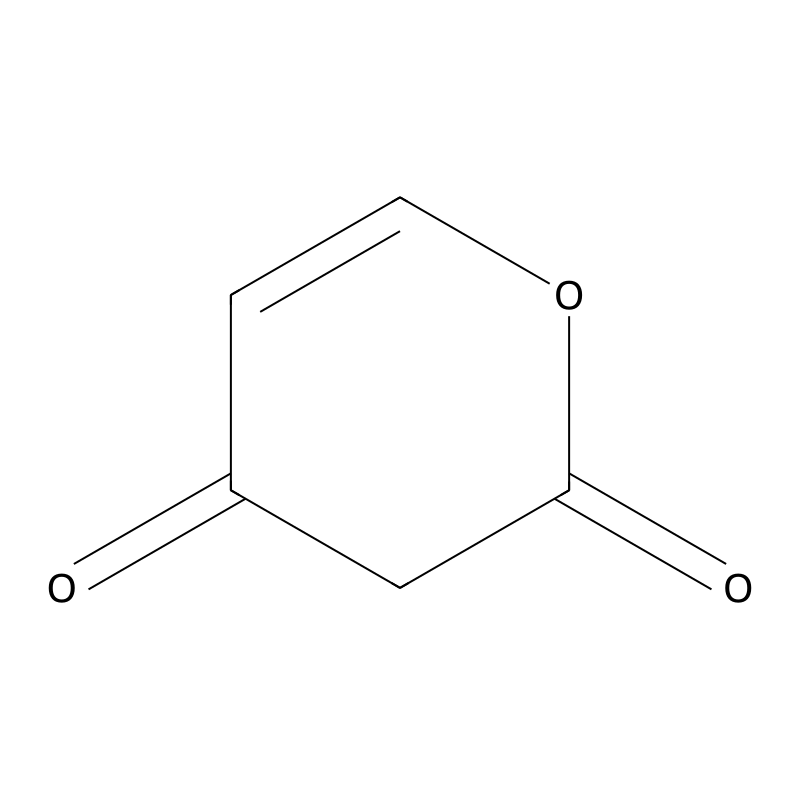

2H-Pyran-2,4(3H)-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Physical Chemistry

Scientific Field: This application falls under the field of Physical Chemistry .

Summary of the Application: The ring conformations of 3,4-dihydro-2H-pyran (34DHP), a molecule structurally similar to 2H-Pyran-2,4(3H)-dione, have attracted considerable interest due to their structural similarity to cyclohexene, an important molecule in stereochemistry .

Methods of Application: The conformational interconversion of 34DHP in both the neutral (S0) and the cationic (D0) ground states was investigated using high-resolution vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy .

Results or Outcomes: The adiabatic ionization energy of 34DHP was accurately determined to be 8.3355 ± 0.0005 eV (67,230 ± 4 cm−1). The change in the conformational interconversion pathway upon ionization is attributed to electron removal from the highest occupied molecular orbital .

Application in Bioconjugate Chemistry

Scientific Field: This application falls under the field of Bioconjugate Chemistry .

Summary of the Application: 2H-Pyran-2,4(3H)-dione is used in the site-specific synthesis of cysteine-bridged glycoproteins via expressed protein glycoligation .

Methods of Application: The methods of application involve complex biochemical procedures, including the synthesis of glycosylcysteine conjugates .

Application in Organic Chemistry

Scientific Field: This application falls under the field of Organic Chemistry .

Summary of the Application: 2H-Pyran-2,4(3H)-dione is used in the synthesis of diverse molecular structures with enhanced efficiency, reduced waste, and a high atom economy . It is used in the synthesis of the previously unknown 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione .

Methods of Application: The method is based on the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one .

Results or Outcomes: The structure of the synthesized compound was proven by 1H, 13C-NMR, and IR spectroscopy, mass spectrometry, and elemental analysis .

Application in Green Chemistry

Scientific Field: This application falls under the field of Green Chemistry .

Summary of the Application: 2H-Pyran-2,4(3H)-dione is used in the synthesis of pyrrole disulfides using β-ketothioamides and ethyl cyanoacetate as substrates, with lipase serving as a catalyst .

Methods of Application: Under the optimal conditions (β-Ketothioamides (1 mmol), ethyl cyanoacetate (1 mmol), PPL (200 U), and EtOH (5 mL)), lipase leads to the formation of pyrrole disulfides in yields of up to 88% at 40 °C .

2H-Pyran-2,4(3H)-dione, also known as dehydroacetic acid, is a heterocyclic organic compound with the molecular formula C₈H₆O₄. This compound features a pyran ring and is characterized by its diketone structure, contributing to its chemical reactivity and biological activity. The molecular weight of 2H-Pyran-2,4(3H)-dione is approximately 166.13 g/mol .

The compound has garnered attention due to its potential applications in various fields, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical transformations and interactions with biological systems.

- Condensation Reactions: It can react with amines and other nucleophiles to form enamine derivatives. For example, the reaction with N,N-dimethylformamide dimethyl acetal leads to the formation of enaminones .

- Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions when treated with electrophiles, modifying its functional groups .

- Tautomerization: 2H-Pyran-2,4(3H)-dione exhibits tautomerism, predominantly existing in the 4-hydroxy form under certain conditions .

Research indicates that 2H-Pyran-2,4(3H)-dione possesses various biological activities:

- Antimicrobial Properties: The compound has demonstrated efficacy against a range of microbial strains, making it a candidate for use in antimicrobial formulations.

- Skin Protection: Recent studies suggest that derivatives of 2H-Pyran-2,4(3H)-dione may offer protective effects against skin aging and oxidative stress .

- Enzyme Inhibition: It has been investigated for its potential to inhibit enzymes related to skin aging processes, such as elastase and collagenase .

Several synthesis methods for 2H-Pyran-2,4(3H)-dione and its derivatives have been reported:

- Multicomponent Reactions: Eco-friendly synthetic pathways involve multicomponent reactions catalyzed by urea or other benign catalysts at room temperature, leading to functionalized products .

- Traditional Organic Synthesis: Conventional methods include the reaction of diketones with aldehydes or ketones under acidic or basic conditions to yield the desired pyran derivatives .

The applications of 2H-Pyran-2,4(3H)-dione span various industries:

- Pharmaceuticals: Its derivatives are being explored for their potential therapeutic effects, particularly in dermatology and antimicrobial treatments.

- Agriculture: The compound's fungicidal properties make it a candidate for agricultural applications.

- Cosmetics: Due to its skin-protective properties, it is considered for use in cosmetic formulations aimed at anti-aging and skin health .

Studies on the interactions of 2H-Pyran-2,4(3H)-dione reveal:

- Molecular Docking Studies: These studies have been utilized to understand how the compound interacts with various biological targets at the molecular level. This approach aids in predicting its efficacy as a drug candidate .

- Intramolecular Interactions: Analysis of intramolecular hydrogen bonding has shown that these interactions significantly influence the stability and reactivity of the compound .

Several compounds share structural similarities with 2H-Pyran-2,4(3H)-dione. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dihydro-2H-pyran-2,6(3H)-dione | C₅H₆O₃ | Lacks one carbon in the ring compared to 2H-Pyran-2,4(3H)-dione. |

| 3-Acetyl-6-methylpyran-2-one | C₈H₈O₄ | Contains an additional methyl group affecting reactivity. |

| 3-Hydroxy-6-methylpyran-2-one | C₈H₈O₄ | Hydroxyl group alters biological activity compared to 2H-Pyran-2,4(3H)-dione. |

These compounds highlight the unique structural features of 2H-Pyran-2,4(3H)-dione while also showcasing how slight modifications can lead to different properties and activities.